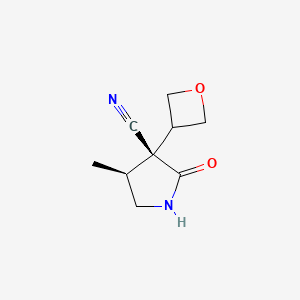
(3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile is a chiral compound with a unique structure that includes an oxetane ring and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile typically involves the formation of the pyrrolidine ring followed by the introduction of the oxetane moiety. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolidine ring. The oxetane ring can then be introduced through a nucleophilic substitution reaction using an appropriate oxetane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the pyrrolidine or oxetane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
(3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carboxylic acid
- (3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-methanol
Uniqueness
(3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile is unique due to its combination of an oxetane ring and a pyrrolidine ring, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and chemical research.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(3R,4S)-4-methyl-3-(oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-11-8(12)9(6,5-10)7-3-13-4-7/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9-/m1/s1 |
Clave InChI |
MUKSVZFLBPNBDJ-HZGVNTEJSA-N |
SMILES isomérico |
C[C@@H]1CNC(=O)[C@@]1(C#N)C2COC2 |
SMILES canónico |
CC1CNC(=O)C1(C#N)C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


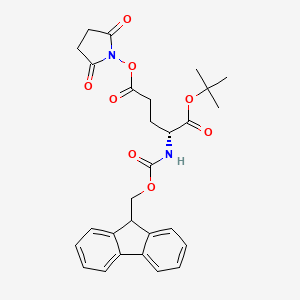
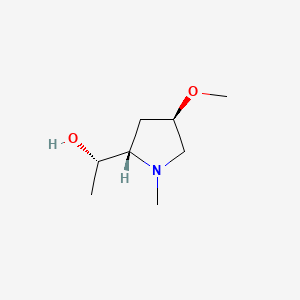
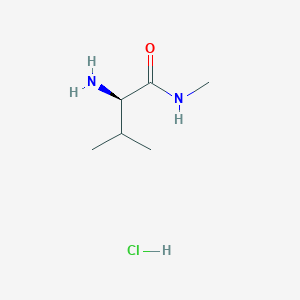
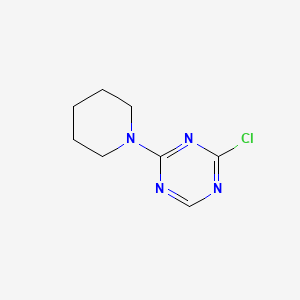
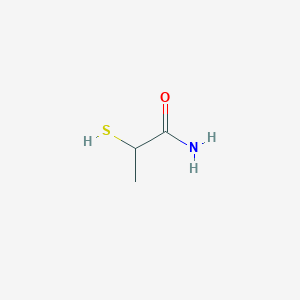
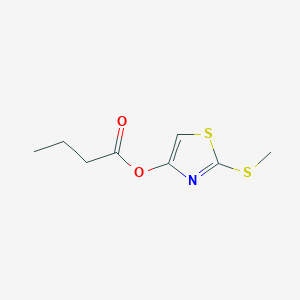
![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)
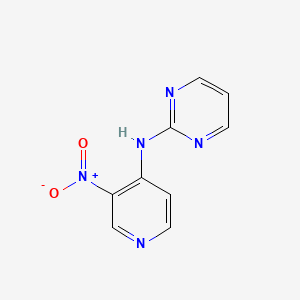
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)
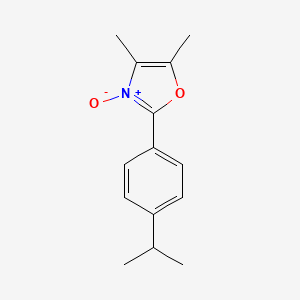
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
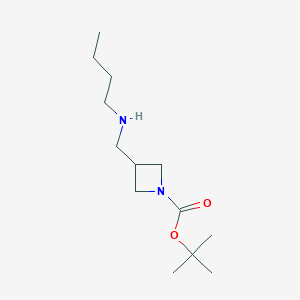
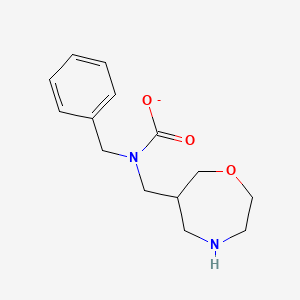
![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)
